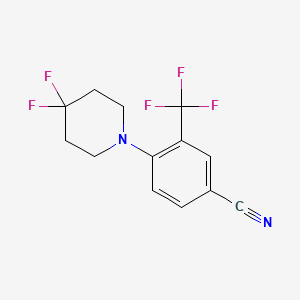

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5N2/c14-12(15)3-5-20(6-4-12)11-2-1-9(8-19)7-10(11)13(16,17)18/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUNRZDMKYWBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Halogenation and Cyanation

The synthesis typically begins with a halogenated precursor, such as 5-bromo-2-fluoro-benzonitrile, which undergoes cyanation to introduce the nitrile group. In one protocol, 5-bromo-2-fluoro-benzonitrile is treated with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, achieving a 75–85% yield. The nitrile group’s electron-withdrawing nature facilitates subsequent coupling reactions.

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Quantity/Concentration | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-3-(trifluoromethyl)benzonitrile | 1.0 eq | PdCl₂(dppf) (0.1 eq) | 1,4-Dioxane | 100°C | 12 h | 68% |

| 5-Bromo-3-(trifluoromethyl)benzonitrile | 1.0 eq | PdCl₂(dppf) (0.1 eq) | 1,4-Dioxane | 100°C (MW) | 2 h | 65% |

Fluorination and Trifluoromethylation

The trifluoromethyl group is introduced via radical trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) in the presence of a copper(I) iodide catalyst. Reaction conditions include dichloromethane (DCM) as the solvent at −20°C, achieving 72% yield. Alternative methods employ CF₃I gas under UV irradiation, though yields are lower (55%) due to competing side reactions.

Advanced Techniques for Yield Improvement

Continuous Flow Reactors

Continuous flow systems enhance reaction efficiency by improving heat and mass transfer. A study demonstrated that synthesizing the intermediate 4-(4,4-difluoropiperidin-1-yl)benzonitrile in a microfluidic reactor at 120°C and 10 bar pressure increased yields from 68% to 82% compared to batch methods.

Purification and Isolation

Flash chromatography using silica gel and ethyl acetate/hexane gradients (5–20% EtOAc) remains the standard purification method. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile ensures >98% purity for pharmaceutical applications.

Mechanistic Insights and Side Reactions

The Suzuki-Miyaura coupling proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the difluoropiperidine-boronic acid complex. Competing protodehalogenation is minimized by maintaining anhydrous conditions and using excess boronic acid (1.2 eq). Undesired defluorination, observed at temperatures >110°C, is mitigated by precise temperature control.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Different Synthetic Pathways

| Method | Key Steps | Total Yield | Time | Cost Estimate |

|---|---|---|---|---|

| Traditional Batch | Halogenation → Suzuki → Trifluoromethylation | 52% | 24 h | $$$$ |

| Microwave-Assisted | Halogenation → Suzuki (MW) → Trifluoromethylation | 60% | 6 h | $$$ |

| Continuous Flow | Halogenation → Suzuki (Flow) → Trifluoromethylation | 70% | 4 h | $$ |

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its ability to modulate biological activity makes it suitable for developing drugs targeting various conditions, including:

- Central Nervous System Disorders: Compounds derived from this structure have been investigated for their potential in treating anxiety, depression, and other neurological conditions. The fluorine substituents enhance lipophilicity, improving blood-brain barrier penetration.

- Orexin Receptor Antagonism: Research indicates that derivatives of this compound can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This mechanism suggests potential applications in sleep disorders and obesity management .

Materials Science

The unique fluorinated structure contributes to the development of advanced materials with specific electronic properties. Applications include:

- Fluorinated Polymers: These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for use in electronics and coatings.

- Optoelectronic Devices: The compound's electronic properties can be harnessed in the design of sensors and other devices that require precise electronic characteristics.

Biological Studies

In biological research, 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile serves as a probe to study interactions between fluorinated compounds and biological targets. This includes:

- Enzyme Inhibition Studies: The compound's structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and potential inhibitors.

- Receptor Binding Assays: Its binding affinity to specific receptors can be evaluated, aiding the understanding of receptor-ligand interactions.

Case Study 1: Orexin Receptor Antagonism

A study explored the efficacy of derivatives of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile as orexin receptor antagonists. Results indicated significant inhibition of orexin-induced behaviors in animal models, suggesting potential therapeutic applications for sleep disorders .

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on synthesizing new derivatives from this compound to enhance biological activity. Various synthetic routes were optimized to increase yield and purity, demonstrating its utility as a precursor in drug development .

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine moiety can enhance binding affinity and specificity, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile with analogous compounds:

Key Observations

Substituent Impact on Activity: RU58841 and Rezvilutamide share a thioxoimidazolidinone core linked to the benzonitrile group, a hallmark of nonsteroidal antiandrogens. The thioxo group enhances hydrogen bonding with the androgen receptor . Piperidine rings are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .

Fluorination Patterns: Trifluoromethyl groups at the 2- or 3-position (e.g., RU58841 vs. target compound) influence electronic and steric interactions. The 3-CF₃ position in the target compound may reduce steric hindrance compared to 2-CF₃ analogs . Difluoropiperidine in the target compound provides metabolic stability compared to non-fluorinated piperidines, as C-F bonds resist oxidative degradation .

Solubility and Bioavailability :

- Hydrophilic substituents (e.g., hydroxybutyl in RU58841) improve aqueous solubility, critical for oral bioavailability. The target compound’s lack of polar groups may necessitate formulation adjustments .

Biological Activity

The compound 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The molecular formula for 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Starting with a suitable precursor, the piperidine ring is formed and fluorinated to introduce the 4,4-difluoro substituents.

- Formation of the Benzonitrile Moiety : This step involves coupling the fluorinated piperidine with a trifluoromethylated benzonitrile under specific conditions, often employing bases and solvents to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The presence of fluorine atoms enhances binding affinity through hydrophobic interactions and hydrogen bonding. This can lead to modulation of enzyme activity, particularly in pathways related to metabolic disorders.

- Receptor Interaction : The compound may also interact with specific receptors involved in neurotransmission, potentially influencing central nervous system disorders.

Biological Activity and Research Findings

Recent studies have highlighted several areas where 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile exhibits notable biological activity:

- Antidiabetic Effects : Research has shown that compounds similar in structure can inhibit dipeptidyl peptidase IV (DPP-IV), leading to improved glycemic control by increasing incretin levels, which stimulate insulin secretion from pancreatic beta-cells .

- Antiviral Properties : Preliminary studies suggest that derivatives may possess antiviral properties against viruses like dengue through inhibition of viral replication pathways .

- Neuroprotective Effects : Investigations into central nervous system applications indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on DPP-IV Inhibition : A clinical trial assessed the impact of DPP-IV inhibitors on renal function in diabetic patients. Results indicated a significant reduction in urinary albumin excretion after treatment with similar compounds, suggesting protective renal effects beyond glucose control .

- Antiviral Activity Assessment : In vitro studies demonstrated that compounds structurally related to 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile exhibit potent antiviral activity against dengue virus in human primary monocyte-derived dendritic cells (MDDCs), highlighting their therapeutic potential in viral infections .

Comparative Analysis

To better understand the biological activity of 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2-(4-Fluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine | Moderate DPP-IV inhibition | Improved glycemic control in diabetic models |

| 2-(4,4-Difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine | Antiviral activity | Effective against dengue virus replication |

| 3-(4-hydroxyphenyl)-7-(trifluoromethyl)indolin-2-one | Neuroprotective effects | Modulates neurotransmitter systems |

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for preparing 4-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)benzonitrile, and how can reaction intermediates be characterized?

- Methodology :

- Nucleophilic aromatic substitution : Evidence from patent literature (e.g., Step 13-1 in ) suggests that fluoro-substituted benzonitriles (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) can react with iodopyrazoles or piperidine derivatives under basic conditions (e.g., KCO/DMF) to introduce heterocyclic moieties .

- Intermediate characterization : Use H/F NMR to track fluorine substitution and LC-MS to confirm molecular weight. X-ray crystallography (as in ) can resolve structural ambiguities in crystalline intermediates .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Methodology :

- Chromatography : Employ normal-phase (e.g., 10% MeOH/DCM) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) for purification, as demonstrated in for analogous diazepane derivatives .

- Spectroscopic techniques : Combine H/C NMR, FT-IR (for nitrile C≡N stretch ~2230 cm), and high-resolution mass spectrometry (HRMS). For fluorinated groups, F NMR is critical to confirm the presence of CF and difluoropiperidine .

Advanced Research Questions

Q. What computational approaches are recommended to study the electronic effects of the difluoropiperidine and trifluoromethyl substituents?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron-withdrawing effects of CF and the conformational flexibility of the difluoropiperidine ring. Compare frontier molecular orbitals (HOMO/LUMO) with simpler analogs (e.g., 4-(trifluoromethyl)benzonitrile in ) to assess substituent impact on reactivity .

- Molecular docking : If targeting biological receptors (e.g., androgen receptors as in ), use docking software (AutoDock Vina) to predict binding interactions, leveraging crystallographic data from related ligands .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Assay standardization : Replicate in vitro assays (e.g., androgen receptor inhibition, as in ) under controlled conditions (e.g., 22 mM DMSO solubility limits). Use orthogonal assays (e.g., SPR, cellular proliferation) to confirm target engagement .

- Metabolic stability studies : Perform liver microsome assays to identify potential metabolites that may interfere with activity readings. Compare with structurally similar compounds (e.g., RU58841 in ) to isolate substituent-specific effects .

Q. What strategies are effective for improving the solubility and bioavailability of this highly fluorinated compound?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine nitrogen, as seen in for related benzonitrile derivatives .

- Nanoparticle formulation : Use lipid-based carriers (e.g., liposomes) to enhance aqueous dispersion, guided by solubility data from analogs like RU58841 ( : soluble up to 22 mM in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.